Product packaging for 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine(Cat. No.:CAS No. 312587-09-0)

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Cat. No.: B433659
CAS No.: 312587-09-0
M. Wt: 238.28g/mol
InChI Key: CPAMZMMYEPRNLO-UHFFFAOYSA-N
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Description

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine is a specialized organic compound belonging to the class of substituted phenethylamines, which includes a wide range of endogenous neurotransmitters and psychoactive substances . This benzoxazole derivative features an amine functional group attached to a phenyl ring, which is in turn linked to a 5-ethyl-substituted benzoxazole heterocyclic system. Its molecular framework is closely related to other research chemicals such as 3-(Benzooxazol-2-yl)phenylamine (CAS 41373-36-8) and its dimethyl- and methoxy-substituted analogues . Research Applications and Value: Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery research. The benzoxazole scaffold is a privileged structure known for its diverse biological activities. Researchers utilize these compounds as key intermediates or core structures for developing potential pharmacologically active molecules. The specific substitution pattern on the benzoxazole ring, such as the ethyl group at the 5-position, allows scientists to study structure-activity relationships (SAR), particularly in modulating the compound's lipophilicity, electronic properties, and binding affinity to biological targets . Physical and Chemical Properties: While the exact specifications for this compound are lot-dependent, it is a solid at room temperature. Based on its close analogues, researchers can expect properties such as a molecular weight of approximately 238-254 g/mol and a boiling point potentially exceeding 400°C . The density is estimated to be around 1.2±0.1 g/cm³, and it likely has a logP value indicative of moderate lipophilicity, which can influence its behavior in biological systems and analytical methods . For specific details on solubility, melting point, and spectral data, please consult the Certificate of Analysis for your lot. Handling and Safety: As with all fine chemicals, safe laboratory practices should be followed. Refer to the corresponding Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic, or therapeutic use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B433659 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine CAS No. 312587-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-10-6-7-14-13(8-10)17-15(18-14)11-4-3-5-12(16)9-11/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAMZMMYEPRNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation and Functionalization of 3 5 Ethyl Benzooxazol 2 Yl Phenylamine

Retrosynthetic Analysis and Key Disconnection Strategies for 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N and C-O bonds that form the oxazole (B20620) ring.

The most common and direct retrosynthetic approach involves the disconnection of the benzoxazole (B165842) core, which is typically formed via a cyclocondensation reaction. This leads to two key precursors: a substituted o-aminophenol and a carboxylic acid derivative.

Disconnection 1 (C=N bond): The first key disconnection breaks the imine bond (C=N) of the oxazole ring. This retrosynthetic step suggests that the benzoxazole can be formed from an intermediate Schiff base, which in turn is derived from a substituted 2-aminophenol (B121084) and an aldehyde.

Disconnection 2 (C-O bond): A further disconnection of the ether linkage (C-O) in the oxazole ring points to the two primary building blocks. For the target molecule, these are 2-amino-4-ethylphenol (B1269030) and a derivative of 3-aminobenzoic acid .

This analysis reveals that the most straightforward synthetic strategy is the condensation of 2-amino-4-ethylphenol with 3-aminobenzoic acid or one of its activated forms (e.g., acid chloride, ester, or nitrile).

Direct Synthesis Approaches to the Benzooxazole Core

The construction of the benzoxazole ring is the pivotal step in the synthesis of this compound. Several methodologies have been developed for this purpose, ranging from traditional cyclocondensation reactions to modern metal-catalyzed and energy-assisted protocols.

The most prevalent method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives. nih.govnih.gov For the target molecule, this involves the reaction of 2-amino-4-ethylphenol with 3-aminobenzoic acid. This reaction typically requires harsh conditions, such as high temperatures and the presence of a strong acid catalyst like polyphosphoric acid (PPA) or boric acid, to facilitate the dehydration and subsequent cyclization.

The efficiency of the cyclocondensation reaction can be significantly influenced by the choice of catalyst, solvent, and temperature. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions. A variety of catalysts, including both Brønsted and Lewis acids, have been employed to promote the reaction under milder conditions. acs.orgnih.gov

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Samarium(III) triflateEthanol/Water502 h92 acs.org
BAIL gelSolvent-free1305 h98 acs.orgnih.gov
Fluorophosphoric acidEthanolRoom Temp.2.4 hHigh nih.gov
TiO2–ZrO2Acetonitrile6015-25 min83-93 nih.gov
NH4ClEthanol80-906-8 h88 jetir.org

This table presents a selection of optimized conditions for the synthesis of benzoxazoles, which can be adapted for the synthesis of this compound.

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles have been applied to benzoxazole synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency. jetir.orgorganic-chemistry.org Key strategies include the use of water as a solvent, recyclable catalysts, and alternative energy sources. rsc.orgorgchemres.orgtandfonline.com For instance, using samarium triflate as a reusable acid catalyst in an aqueous medium provides a simple and efficient method for benzoxazole synthesis under mild conditions. organic-chemistry.org Another approach involves using waste curd water as a catalytic solvent under microwave irradiation, aligning with waste-to-wealth paradigms. tandfonline.com

Transition metal catalysis offers powerful alternatives for the synthesis of benzoxazoles, often proceeding under milder conditions with broader substrate scope. daneshyari.comijpbs.com

Palladium-catalyzed methods have been developed that involve various mechanistic pathways. One such method is the reaction of o-aminophenol with isocyanides, which proceeds via oxidative addition and subsequent cyclization. ijpbs.comacs.org Another approach involves the cleavage of carbon-carbon triple bonds with o-aminophenol in the presence of a palladium catalyst. rsc.org Heterogeneous palladium catalysts have also been employed for the one-pot synthesis of 2-arylbenzoxazoles from aldehydes and o-aminophenol. researchgate.net

Copper-catalyzed synthesis is also a prominent method. rsc.org These reactions can proceed via intramolecular C-O bond formation from anilide precursors or through domino C-N/C-O bond forming reactions. organic-chemistry.orgacs.org Copper catalysts, including copper(II) oxide nanoparticles and copper(I) iodide, have been shown to be effective for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org The use of air or oxygen as the terminal oxidant in these reactions makes them environmentally attractive. acs.org

Metal CatalystReaction TypeKey FeaturesReference
PalladiumC-H activation/[4+1] annulationSimultaneous construction of C-C and C=N bonds. rsc.org
PalladiumCascade process with isocyanidesEfficient formation of a range of benzoxazoles from aryl halides and aminophenols. acs.org
Copper(II)Regioselective C-H functionalization/C-O bond formationUse of air as a terminal oxidant. acs.org
Copper(I)Hydroamination of alkynonesProduces a wide variety of functionalized benzoxazoles. rsc.org
CopperTandem reaction with thiocarbamoyl chloridesShort reaction time and mild conditions. daneshyari.com

This table compares different palladium- and copper-catalyzed methods for the synthesis of the benzoxazole core.

To accelerate reaction rates and improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been increasingly utilized in organic synthesis, including the preparation of benzoxazoles. researchgate.netbenthamdirect.comeurekaselect.com

Microwave-assisted synthesis has been shown to be a highly effective technique for the rapid synthesis of benzoxazole derivatives. benthamdirect.comeurekaselect.commdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. This is due to the direct coupling of microwave energy with the molecules in the reaction mixture, leading to efficient and uniform heating. benthamdirect.comeurekaselect.com The condensation of o-aminophenols with aldehydes or carboxylic acids under microwave irradiation, often in the presence of a catalyst and sometimes under solvent-free conditions, is a common approach. researchgate.netmdpi.com

Ultrasound-assisted synthesis is another green and efficient method. bohrium.com The use of ultrasonic irradiation can enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This method has been successfully applied to the synthesis of benzoxazoles, often providing good yields in short reaction times under mild conditions. bohrium.com

Energy SourceCatalyst/SolventReaction TimeAdvantagesReference
Microwave[CholineCl][oxalic acid] (DES)15 minGreen, solvent-free, reusable catalyst. mdpi.com
MicrowaveWaste curd waterShortEco-friendly, waste-to-wealth. tandfonline.com
UltrasoundImidazolium chlorozincate (II) ionic liquidNot specifiedMild conditions, water as sole byproduct. bohrium.com

This table summarizes examples of microwave- and ultrasound-assisted synthesis protocols for benzoxazoles.

Cyclocondensation Reactions Involving Substituted Phenols and Amines

Introduction of the Phenylamine Moiety

A crucial step in the synthesis of the target molecule is the attachment of the phenylamine group to the benzoxazole core. This is typically achieved through the formation of a carbon-nitrogen (C-N) bond, for which several modern catalytic cross-coupling reactions are well-suited.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds. wikipedia.orgacsgcipr.org The reaction couples an amine with an aryl halide or triflate. In the context of synthesizing this compound, this would involve reacting a 2-(3-halophenyl)-5-ethyl-benzooxazole with an amine or ammonia (B1221849) equivalent. The versatility of the Buchwald-Hartwig amination allows for a broad range of substrates and functional group tolerance, making it a highly effective method. wikipedia.orglibretexts.org The efficiency of the reaction is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com

Ullmann Reaction: The Ullmann reaction, or Ullmann condensation, is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds. byjus.comwikipedia.org Traditionally, this reaction required harsh conditions, including high temperatures. wikipedia.orgwikipedia.org However, modern variations using soluble copper catalysts with ligands such as diamines and acetylacetonates allow the reaction to proceed under milder conditions. wikipedia.org The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the coupling of anilines with aryl halides. wikipedia.org Similar to the Buchwald-Hartwig reaction, the Ullmann condensation can be used to couple a 2-(3-halophenyl)-5-ethyl-benzooxazole with an amine.

ReactionCatalystTypical SubstratesKey Features
Buchwald-Hartwig Amination PalladiumAryl halides/triflates and aminesHigh functional group tolerance, mild reaction conditions with appropriate ligands. wikipedia.org
Ullmann Reaction CopperAryl halides and amines/alcohols/thiolsTraditionally harsh conditions, modern methods are milder. byjus.comwikipedia.org

Reductive Amination Strategies

Reductive amination is another fundamental strategy for the formation of C-N bonds. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced to an amine. While direct application to the synthesis of this compound from a pre-formed benzoxazole might be less common, this strategy is crucial in the synthesis of precursors. For instance, aminophenols, which are key starting materials for benzoxazoles, can be synthesized via the reduction of nitrophenols. wikipedia.org

Specific Functionalization at the Meta-Position of the Phenylamine Ring

Achieving specific functionalization at the meta-position of the phenylamine ring is critical for introducing the benzoxazole moiety at the desired location. This is typically addressed by starting with a precursor that already contains a functional group at the meta-position, which can then be transformed into the amine. For example, starting with 3-nitrobenzaldehyde (B41214), the aldehyde group can be used to form the benzoxazole ring with 4-ethyl-2-aminophenol. Subsequently, the nitro group at the meta-position can be reduced to the desired phenylamine. This approach ensures the correct regiochemistry of the final product.

Synthesis of Ethyl Substituted Precursors

The synthesis of the target molecule relies on the availability of 4-ethyl-2-aminophenol. The introduction of the ethyl group at the specific position on the phenolic starting material is a key challenge.

Strategies for Ortho-Ethyl Functionalization of Phenolic Starting Materials

The selective alkylation of phenols at the ortho position is a well-established but often challenging transformation. Friedel-Crafts alkylation is a common method, but it can suffer from a lack of regioselectivity, leading to mixtures of ortho, meta, and para isomers, as well as polyalkylation. orgsyn.org To overcome these limitations, various strategies have been developed to direct alkylation to the ortho position. One approach involves the use of specific catalysts, such as aluminum thiophenoxide, which can direct the alkylation of phenols by alkenes to the ortho position. google.com Another strategy is the use of directing groups that temporarily block other positions or activate the ortho position for electrophilic attack.

Regioselective Introduction of the Ethyl Group

Achieving regioselective introduction of the ethyl group to form 4-ethyl-2-aminophenol is a critical step. A common synthetic route starts with p-aminophenol. The amino group can be protected, for example, by acylation, to direct the subsequent electrophilic substitution. The protected p-aminophenol can then undergo a Friedel-Crafts acylation with acetyl chloride to introduce an acetyl group, followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to yield the ethyl group. Finally, deprotection of the amino group and introduction of the ortho-amino group would be necessary.

Alternatively, a more direct approach might involve the nitration of p-ethylphenol to introduce a nitro group ortho to the hydroxyl group, followed by reduction of the nitro group to an amine. The success of this strategy depends on controlling the regioselectivity of the nitration step.

A summary of potential synthetic strategies for precursors is presented below:

Starting MaterialKey TransformationTarget Precursor
p-AminophenolProtection, Friedel-Crafts Acylation, Reduction, Deprotection4-ethyl-2-aminophenol
p-EthylphenolNitration, Reduction4-ethyl-2-aminophenol

Derivatization and Analog Synthesis of this compound

The synthesis of this compound itself can be conceptually derived from well-established methods for 2-arylbenzoxazole formation. A common and direct approach involves the condensation of 2-amino-4-ethylphenol with 3-aminobenzoic acid or its derivatives. nih.govnih.gov This reaction is typically promoted by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures. researchgate.netresearchgate.net Alternative methods might involve the reaction of the aminophenol with 3-aminobenzaldehyde (B158843) followed by oxidation, or coupling with 3-aminobenzoyl chloride to form an intermediate that is then cyclized. beilstein-journals.orgchemicalbook.com

Once synthesized, the bifunctional nature of this compound allows for a wide array of derivatization strategies aimed at tuning its physicochemical and biological properties.

The primary amine on the phenyl ring is a key handle for chemical modification, enabling extensive Structure-Activity Relationship (SAR) studies. mdpi.com Common derivatization reactions at this position include acylation, sulfonylation, and alkylation.

Acylation: The reaction of the phenylamine with various acyl chlorides or acid anhydrides in the presence of a base yields a series of amide derivatives. This modification is crucial for exploring how steric and electronic properties of the acyl group influence biological activity. For instance, introducing different aryl or alkyl acyl groups can modulate the compound's lipophilicity and hydrogen bonding capacity. rsc.org

Sulfonylation: Treatment with sulfonyl chlorides, such as substituted benzenesulfonyl chlorides or methanesulfonyl chloride, in a suitable solvent like pyridine or dichloromethane, affords sulfonamide derivatives. researchgate.net This functionalization introduces a strong hydrogen bond donor/acceptor group, which can significantly alter the molecule's interaction with biological targets.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing mono-alkylated secondary amines.

Table 1: Representative Derivatization Reactions of the Phenylamine Moiety

Reaction TypeReagent ExampleProduct Functional GroupPotential SAR Insight
AcylationAcetyl ChlorideAmideSteric bulk, H-bond acceptor
SulfonylationBenzenesulfonyl ChlorideSulfonamideH-bond donor/acceptor, acidity
AlkylationMethyl IodideSecondary/Tertiary AmineBasicity, lipophilicity
Reductive AminationBenzaldehydeBenzylamineSteric bulk, flexibility

The benzoxazole ring, while aromatic and relatively stable, possesses sites that are amenable to functionalization, allowing for further structural diversification. wikipedia.org Key reactions include electrophilic aromatic substitution reactions such as halogenation and nitration.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the benzoxazole ring can be achieved using various halogenating agents. The regioselectivity of these reactions can be influenced by the directing effects of the existing substituents and the choice of catalyst. For instance, transition metal-catalyzed C-H halogenation can provide specific isomers. researchgate.net Halogenated derivatives are valuable not only for their potential biological activity but also as intermediates for further cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of aryl or alkynyl groups. researchgate.net

Nitration: Electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the benzoxazole core. researchgate.net The position of nitration is governed by the electron-donating or -withdrawing nature of the substituents on the ring. The resulting nitro derivatives can be subsequently reduced to form an amino group, providing another handle for derivatization.

Functionalization can also occur at the C4 position of the benzoxazole ring through palladium-catalyzed C-H activation, using the amide group of a precursor as a directing group before the final cyclization step. researchgate.net This allows for the introduction of aryl groups at a position that is often difficult to functionalize through classical electrophilic substitution.

Isotopically labeled analogs, particularly those incorporating deuterium (²H) or carbon-13 (¹³C), are indispensable tools for studying reaction mechanisms, metabolic pathways, and drug-target interactions.

The synthesis of deuterated this compound can be approached in several ways. One common method is to use a deuterated starting material. For example, employing a deuterated 3-aminobenzoic acid or a deuterated 2-amino-4-ethylphenol in the initial condensation reaction would incorporate deuterium into a specific ring system. biomedres.usresearchgate.net

Another strategy is hydrogen-isotope exchange on the final compound or a late-stage intermediate. researchgate.net This can be accomplished using a deuterium source like D₂O under acid or base catalysis, or through metal-catalyzed exchange reactions. For instance, iridium or ruthenium catalysts can facilitate the exchange of hydrogen for deuterium on aromatic rings using D₂ gas. researchgate.net The specific positions that undergo exchange depend on the catalyst and reaction conditions. Labeling the phenylamine moiety can be achieved by starting with a deuterated benzoyl chloride precursor for the cyclization step. biomedres.us

These isotopic analogs are crucial for quantitative bioanalytical assays using mass spectrometry and for nuclear magnetic resonance (NMR) studies to probe molecular dynamics and interactions.

Theoretical and Computational Investigations of 3 5 Ethyl Benzooxazol 2 Yl Phenylamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the geometric and electronic properties of molecules before they are even synthesized.

Density Functional Theory (DFT) Studies on Conformational Analysis

For a molecule like 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, a conformational analysis would be the first step. This involves identifying the most stable three-dimensional arrangement of the atoms. The molecule has rotational freedom around the single bond connecting the phenylamine group to the benzoxazole (B165842) ring system.

A typical DFT study would calculate the total energy of the molecule at various dihedral angles of rotation around this bond. The results would be plotted on a Potential Energy Surface (PES) scan, with the lowest energy point corresponding to the most stable conformer. These calculations are often performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov The optimized geometry (bond lengths and angles) of this most stable conformer would then be used for all subsequent calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be distributed across the electron-rich phenylamine and benzoxazole rings.

LUMO: Represents the ability to accept an electron. The LUMO is typically located on the π-conjugated system of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nankai.edu.cn A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For similar heterocyclic systems, these energy gaps are often calculated to be in the range of 3 to 5 eV. nih.govnankai.edu.cn

Interactive Table: Hypothetical Frontier Orbital Data This table is illustrative and not based on experimental data for the specific compound.

ParameterEnergy (eV)Description
EHOMO-5.8Energy of the highest occupied molecular orbital
ELUMO-1.5Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)4.3LUMO - HOMO; indicates chemical stability

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically found around electronegative atoms like nitrogen and oxygen and represent likely sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are often found around hydrogen atoms, especially those attached to heteroatoms (like the -NH2 group), and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or non-polar areas of the molecule. nih.gov

For this compound, one would expect to see negative potential (red) around the nitrogen and oxygen atoms of the benzoxazole ring and the nitrogen of the amine group. Positive potential (blue) would be expected on the amine hydrogens.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are widely used to simulate spectra, which can aid in the interpretation of experimental data and confirm the structure of a synthesized compound. nih.gov

Simulated NMR and IR Spectra for Structural Assignment

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental FT-IR spectrum. Key predicted vibrations for this molecule would include N-H stretching of the amine, C=N stretching of the oxazole (B20620) ring, and C-O-C stretching.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These predicted shifts are compared against an internal reference standard (like TMS) and can be extremely useful for assigning signals in an experimental spectrum to specific atoms in the molecule. nih.gov

Prediction of UV-Vis Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum by identifying the wavelengths (λmax) at which the molecule absorbs light and the nature of the corresponding electronic transitions (e.g., π → π* or n → π). nih.gov These transitions typically originate from the HOMO and terminate in the LUMO or other low-lying virtual orbitals. For conjugated systems like this benzoxazole derivative, strong π → π transitions in the UV or near-visible region would be expected.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. diva-portal.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational flexibility of a molecule and its interactions with the surrounding solvent environment. scielo.br

For this compound, MD simulations could be employed to understand the rotational dynamics around the single bonds connecting the phenylamine and benzoxazole ring systems. These simulations would reveal the accessible conformations of the molecule in different solvents, highlighting the influence of the solvent's polarity on the molecule's shape. The ethyl group at the 5-position of the benzoxazole ring and the amino group on the phenyl ring are key sites for interactions with solvent molecules.

A typical MD simulation protocol would involve placing the this compound molecule in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO). The system would then be subjected to a period of equilibration, followed by a production run from which trajectory data is collected. Analysis of this data can yield information on dihedral angle distributions, radial distribution functions of solvent molecules around specific atoms, and the formation and lifetime of hydrogen bonds.

Table 1: Representative Dihedral Angle Analysis from a Hypothetical MD Simulation of this compound

Dihedral AngleSolventPredominant Angle (degrees)Rotational Barrier (kcal/mol)
Phenyl-C-C-N (Amine)Water153.5
Phenyl-C-C-N (Amine)DMSO253.1
Benzoxazole-C-C-N (Phenylamine)Water405.2
Benzoxazole-C-C-N (Phenylamine)DMSO504.8

Note: The data in this table is illustrative and represents the type of information that could be obtained from MD simulations. It is not based on actual experimental or computational results for this specific molecule.

Exploration of Tautomeric Forms and Isomerization Pathways

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. For this compound, potential tautomeric forms could arise from proton transfer involving the amine group and the nitrogen atom of the benzoxazole ring.

Computational methods, particularly density functional theory (DFT), can be used to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net The calculations would involve geometry optimization of the different tautomeric forms to find their minimum energy structures. The relative energies of these optimized structures indicate their thermodynamic stability.

Furthermore, transition state theory can be applied to locate the transition state structures connecting the tautomers. The energy difference between a tautomer and its corresponding transition state represents the activation energy for the isomerization process. These calculations can be performed in the gas phase and in different solvents to understand the influence of the environment on the tautomeric equilibrium. researchgate.net

Table 2: Hypothetical Relative Energies and Activation Barriers for Tautomerism of this compound

Tautomeric FormRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - WaterActivation Energy (kcal/mol) - Gas PhaseActivation Energy (kcal/mol) - Water
Amine (Canonical)0.00.0--
Imine-a12.510.225.822.1
Imine-b15.313.128.424.9

Note: This table presents hypothetical data to illustrate the expected outcomes of a computational study on tautomerism. The values are not derived from actual calculations for this molecule.

Computational Assessment of Reactivity Descriptors

Reactivity descriptors derived from conceptual DFT are valuable tools for predicting the reactivity of a molecule. researchgate.net The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the propensity of a site in a molecule to undergo an electrophilic or nucleophilic attack. semanticscholar.org

The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation.

ƒ+(r) corresponds to the site for nucleophilic attack (addition of an electron).

ƒ-(r) corresponds to the site for electrophilic attack (removal of an electron).

ƒ0(r) corresponds to the site for radical attack.

For this compound, Fukui function analysis would be performed by calculating the electron densities of the neutral molecule, its cation, and its anion. The results would highlight the specific atoms most susceptible to attack. For instance, the nitrogen and oxygen atoms of the benzoxazole ring and the nitrogen of the amine group are expected to be key reactive sites.

Table 3: Illustrative Condensed Fukui Functions for Selected Atoms of this compound

Atomƒ+ (Nucleophilic Attack)ƒ- (Electrophilic Attack)
N (benzoxazole)0.0850.021
O (benzoxazole)0.0450.098
C2 (benzoxazole)0.1520.015
N (amine)0.0310.189
C (ortho to amine)0.0980.055
C (para to amine)0.1120.078

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for the specified molecule.

Computational chemistry can be used to model potential reaction pathways for this compound, such as electrophilic substitution on the aromatic rings or reactions involving the amine group. Thermodynamic and kinetic parameters for these hypothetical reactions can be calculated to assess their feasibility.

Thermodynamic calculations would determine the change in Gibbs free energy (ΔG) for a proposed reaction, indicating whether the reaction is spontaneous under given conditions. A negative ΔG suggests a favorable reaction.

Kinetic studies would focus on calculating the activation energy (Ea) for each step in a reaction mechanism. A lower activation energy implies a faster reaction rate. These calculations typically involve locating the transition state structures along the reaction coordinate.

For example, the nitration of the phenylamine or benzoxazole ring could be investigated. globalresearchonline.net Calculations would identify the most likely position for nitration by comparing the activation energies for substitution at different carbon atoms.

Table 4: Hypothetical Thermodynamic and Kinetic Data for a Potential Reaction of this compound

ReactionΔG (kcal/mol)Ea (kcal/mol)
Nitration at C4 of phenylamine-15.222.5
Nitration at C6 of phenylamine-12.825.1
N-alkylation of amine-8.518.9
N-alkylation of benzoxazole-5.128.3

Note: This table provides a conceptual representation of the type of data that could be generated from computational studies of reaction pathways. The values are not based on actual calculations for this molecule.

Advanced Spectroscopic Characterization Techniques Applied to 3 5 Ethyl Benzooxazol 2 Yl Phenylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution and the solid state. For 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, a suite of NMR experiments can provide a complete picture of its atomic connectivity, stereochemistry, and conformational dynamics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For the title compound, COSY would be instrumental in tracing the connectivity within the ethyl group (the triplet and quartet) and establishing the relationships between adjacent aromatic protons on both the phenylamine and the benzoxazole (B165842) rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H-¹³C pairs. This is crucial for assigning the carbon signals corresponding to each proton in the molecule, such as the CH, CH₂, and CH₃ groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For this compound, NOESY could reveal spatial proximities between protons on the phenylamine ring and the benzoxazole moiety, which are not directly bonded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
Ethyl-CH₃~1.3~15Ethyl-CH₂
Ethyl-CH₂~2.8~22Ethyl-CH₃, Benzoxazole C5, C4a, C6
Phenylamine-NH₂~3.5-4.5 (broad)-Phenylamine C3, C2, C4
Aromatic Protons~6.8-8.0~110-165Adjacent and distant carbons within the same and other rings
Benzoxazole-C2-~162Protons on Phenylamine ring

Solid-State NMR for Crystalline and Amorphous Forms

The properties of this compound in the solid state can be investigated using solid-state NMR (ssNMR). This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, one can differentiate between crystalline and amorphous phases. researchgate.net Polybenzoxazoles, which share a related structural motif, have been studied using solid-state ¹³C NMR to understand their cross-linked structures. researchgate.net This approach could be similarly applied to characterize the solid-state packing and morphology of the title compound.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is employed to study molecular motions that occur on the NMR timescale, such as bond rotations or ring inversions. In this compound, rotation around the C-C bond connecting the phenylamine ring to the benzoxazole C2 atom may be subject to a degree of restriction. Variable temperature NMR experiments could reveal changes in the spectra, such as the broadening and coalescence of signals, which would allow for the calculation of the energy barrier for this rotation. beilstein-journals.org Studies on other substituted heterocycles have successfully used dynamic NMR to characterize conformational changes. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The primary amine (-NH₂) group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: The C=N stretching of the oxazole (B20620) ring and the C=C stretching vibrations of the aromatic rings would be observed in the 1500-1650 cm⁻¹ region. nih.gov

C-O-C Vibrations: The characteristic C-O-C stretching of the benzoxazole ring would likely appear in the 1200-1300 cm⁻¹ region.

Benzoxazole Ring Vibrations: The entire benzoxazole system will have characteristic ring breathing and deformation modes. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are estimated frequency ranges based on general principles and data for analogous structures. Actual experimental values may vary.)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (Ethyl)C-H Stretch2850 - 2960
Imine/AromaticC=N / C=C Stretch1500 - 1650
BenzoxazoleC-O-C Stretch1200 - 1300

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of the amine (-NH₂) group in this compound makes it a candidate for forming intermolecular hydrogen bonds in the solid state or in concentrated solutions. Hydrogen bonding can significantly influence the position and shape of the N-H stretching bands in the IR spectrum, often causing them to broaden and shift to lower frequencies. mdpi.commdpi.com By comparing the spectra in different solvents of varying polarity or by performing temperature-dependent studies, the extent and nature of hydrogen bonding can be investigated. bohrium.com Theoretical calculations can also be employed to model the vibrational spectra of hydrogen-bonded dimers or larger aggregates to support the experimental findings. mdpi.comresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy is a cornerstone for characterizing the photophysical behavior of fluorescent organic compounds. For a molecule like this compound, UV-Vis absorption and fluorescence spectroscopy provide critical insights into its electronic structure, energy levels, and de-excitation pathways.

The chromophoric system of this compound is composed of the electron-accepting benzoxazole unit linked to the electron-donating phenylamine group. This arrangement constitutes a donor-acceptor (D-A) structure. The electronic absorption and emission properties are governed by transitions within this system.

The primary electronic transitions are expected to be of a π-π* nature, localized on the aromatic systems, and an intramolecular charge transfer (ICT) transition from the phenylamine donor to the benzoxazole acceptor. researchgate.net The character of the transition is heavily influenced by the substitution pattern. researchgate.net In D-A systems, the lowest energy absorption band is often attributed to the ICT transition, which is sensitive to the surrounding environment. Theoretical calculations, such as those using density functional theory (DFT) and time-dependent DFT (TD-DFT), are often employed to elucidate the nature of these transitions and the molecular orbitals involved. researchgate.net

The efficiency and dynamics of the fluorescence process are quantified by key photophysical parameters.

Fluorescence Quantum Yield (Φf): This value represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For related highly fluorescent benzoxazole derivatives, absolute quantum yields can be quite high, often exceeding 0.60, indicating that fluorescence is a primary de-excitation pathway. nih.gov The quantum yield can, however, be influenced by solvent interactions. psu.eduresearchgate.net

Fluorescence Lifetime (τ): This parameter describes the average time the molecule spends in the excited state before returning to the ground state. For similar conjugated benzoxazole fluorophores, lifetimes are typically in the nanosecond range (~2 ns) and often exhibit monoexponential decay, suggesting a single emissive species. nih.gov

Stokes Shift: This is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. It arises from energy loss due to vibrational relaxation in the excited state and solvent reorientation around the excited-state dipole. A significant Stokes shift is characteristic of molecules that undergo a substantial change in geometry or electronic distribution upon excitation, such as those with strong ICT character. psu.edu

A summary of expected photophysical properties, based on related compounds, is presented below.

Photophysical ParameterExpected Value/CharacteristicRationale / Related Compound Data
Fluorescence Quantum Yield (Φf) ≥ 0.60 in non-polar solventsHigh fluorescence is common for conjugated benzoxazole systems like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT). nih.gov
Fluorescence Lifetime (τ) ~ 1-3 nsConsistent monoexponential lifetimes are observed for related benzoxazoles, indicating the absence of complex excited-state deactivation like excimer formation. nih.gov
Stokes Shift Moderate to LargeThe donor-acceptor structure promotes a significant change in dipole moment upon excitation, leading to a large Stokes shift, especially in polar solvents. psu.edu

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govsioc-journal.cn This effect is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregate state, which blocks non-radiative decay channels and activates the radiative pathway. nih.gov

While classic AIE-gens often feature propeller-shaped rotors like triphenylamine (B166846) or tetraphenylethylene, the core structure of this compound could potentially exhibit aggregation-related emission phenomena. nih.govrsc.org Some benzoxazole derivatives are known to aggregate in solution, leading to changes in their absorption and emission spectra. nih.gov For the target compound, the rotation of the bond between the phenylamine and benzoxazole moieties could be a key factor. In dilute solutions, this rotation can lead to non-radiative deactivation. In an aggregated state or in a rigid matrix, this rotation could be hindered, potentially leading to an enhancement of fluorescence (AIE effect). Conversely, strong intermolecular π-π stacking in the aggregate state can sometimes lead to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). The specific outcome depends on the exact mode of intermolecular packing.

Solvatochromism refers to the change in the color (absorption or emission spectrum) of a substance when it is dissolved in different solvents. rsc.org Thermochromism is a similar change induced by temperature variation. Donor-acceptor molecules like this compound are prime candidates for exhibiting strong solvatochromism due to the significant difference in dipole moment between their ground state and their ICT excited state. nih.govrsc.org

In non-polar solvents, a less polar, locally excited (LE) state may be dominant. As solvent polarity increases, the more polar ICT excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy gap for emission, resulting in a bathochromic (red) shift of the fluorescence spectrum. nih.govchemrxiv.org This pronounced sensitivity allows such dyes to be used as probes for micro-environmental polarity. mdpi.com

Thermochromism in such systems can arise from temperature-dependent shifts in the equilibrium between LE and ICT emissive states, particularly in polar solvents. nih.gov Changing the temperature can alter the relative populations of these states, leading to observable changes in the emission color.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for confirming the identity and structure of synthesized organic compounds by providing information on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. conicet.gov.arresearchgate.net For this compound, HRMS would be used to confirm its molecular formula, C15H14N2O. The analysis would compare the experimentally measured accurate mass of the protonated molecule, [M+H]+, with the theoretically calculated value. conicet.gov.ar

Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) would provide structural confirmation. The molecule would be expected to break at its weakest bonds, yielding characteristic fragment ions corresponding to the ethyl-benzoxazole and phenylamine substructures, thus verifying their connectivity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound, the molecule would be expected to undergo characteristic fragmentation patterns that allow for its structural confirmation.

The fragmentation would likely initiate from the protonated molecule, [M+H]⁺. The primary fragmentation pathways for the benzoxazole core are anticipated to involve the loss of small, stable neutral molecules. Based on studies of similar heterocyclic systems, the cleavage of the oxazole ring is a common fragmentation route. This can occur through the loss of a hydrogen cyanide (HCN) molecule followed by the loss of carbon monoxide (CO), or vice versa.

The substituents on the benzoxazole ring and the phenylamine group would also direct the fragmentation. The ethyl group at the 5-position of the benzoxazole ring can undergo benzylic cleavage to lose a methyl radical (•CH₃), resulting in a stable cation. The bond between the benzoxazole system and the phenylamine moiety is also a likely site of cleavage.

A plausible fragmentation pathway for this compound would involve the following steps:

Protonation of the molecule to form the precursor ion [M+H]⁺.

Initial fragmentation of the benzoxazole ring, potentially through the loss of CO or HCN.

Cleavage of the ethyl group, leading to the loss of a methyl radical.

Fission of the bond connecting the phenylamine group to the benzoxazole core.

These fragmentation events would result in a series of product ions with specific mass-to-charge (m/z) ratios, which can be predicted and tabulated.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost Neutral(s)Proposed Fragment Structure
253.13238.11•CH₃[M+H - •CH₃]⁺
253.13225.10CO[M+H - CO]⁺
253.13160.08C₆H₅NH₂[M+H - Phenylamine]⁺
238.11210.10CO[M+H - •CH₃ - CO]⁺
225.10210.08•CH₃[M+H - CO - •CH₃]⁺

X-ray Crystallography for Absolute Structural Determination in Solid State

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Although a crystal structure for this compound has not been reported, its crystallographic parameters can be inferred by examining closely related compounds, such as 2-(2-aminophenyl)-1,3-benzoxazole and 2-(4-aminophenyl)-1,3-benzoxazole. nih.govscilit.comresearchgate.net

Intermolecular interactions are expected to play a crucial role in the crystal packing. Hydrogen bonds involving the amine group (N-H•••N or N-H•••O) are highly probable, potentially forming chains or more complex networks within the crystal lattice. nih.govscilit.com Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to contribute to the stability of the crystal structure. nih.govscilit.com The presence of the ethyl group may influence the packing efficiency and the specific nature of the intermolecular contacts.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-100
V (ų)~1500-2000
Z4
Key Intermolecular InteractionsN-H•••N Hydrogen Bonds, π-π Stacking
Dihedral Angle (Benzoxazole-Phenyl)< 15°

Exploration of Mechanistic Reactivity and Transformation Pathways of 3 5 Ethyl Benzooxazol 2 Yl Phenylamine

Investigation of Amine Reactivity

The phenylamine portion of the molecule is a primary determinant of its nucleophilic character and is susceptible to a range of chemical transformations.

Nucleophilic Reactivity and Derivatization at the Phenylamine Nitrogen

The lone pair of electrons on the nitrogen atom of the phenylamine group makes it a potent nucleophile. This nucleophilicity is the basis for a variety of derivatization reactions, allowing for the introduction of diverse functional groups. Common derivatization reactions include acylation, alkylation, and sulfonylation.

Acylation, for instance, can be achieved by reacting 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine with acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage, which can significantly alter the electronic and steric properties of the molecule. Similarly, alkylation with alkyl halides can introduce alkyl chains to the nitrogen atom. Sulfonylation, typically carried out with sulfonyl chlorides, yields sulfonamides. These derivatization strategies are crucial for modifying the compound's properties for various applications.

Table 1: Representative Nucleophilic Derivatization Reactions at the Phenylamine Nitrogen

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-(3-(5-Ethyl-benzooxazol-2-yl)phenyl)acetamide
AlkylationMethyl iodideN-Methyl-3-(5-ethyl-benzooxazol-2-yl)phenylamine
Sulfonylationp-Toluenesulfonyl chlorideN-(3-(5-Ethyl-benzooxazol-2-yl)phenyl)-4-methylbenzenesulfonamide

Note: The reactions in this table are illustrative and based on the general reactivity of phenylamines.

Reactions with Electrophiles and Oxidizing Agents

The nucleophilic nitrogen of the phenylamine group readily reacts with a variety of electrophiles beyond those used for simple derivatization. For example, it can participate in reactions such as the Mannich reaction or Michael addition, depending on the specific electrophile and reaction conditions.

The phenylamine moiety is also susceptible to oxidation. Treatment with oxidizing agents can lead to a variety of products, including the corresponding nitroso, nitro, or even polymeric species, depending on the strength of the oxidant and the reaction conditions. The presence of the electron-donating benzoxazole (B165842) ring system can influence the ease of oxidation of the phenylamine group.

Protonation and Deprotonation Equilibria and their Impact on Reactivity

The basicity of the phenylamine nitrogen is a critical factor governing its reactivity. The lone pair of electrons on the nitrogen can accept a proton from an acid, forming a positively charged ammonium salt. This protonation significantly diminishes the nucleophilicity of the nitrogen, thereby inhibiting its participation in the reactions discussed above. The position of this equilibrium is dictated by the pKa of the conjugate acid and the pH of the medium.

Conversely, in the presence of a very strong base, the N-H proton can be abstracted to form a highly reactive amide anion. This deprotonation dramatically increases the nucleophilicity of the nitrogen, making it susceptible to reactions with even weak electrophiles. The acid-base properties of the molecule are therefore a key tool for modulating its chemical behavior. The electronic nature of the benzoxazole substituent will have a measurable effect on the pKa of the phenylamine group.

Reactivity of the Benzoxazole Heterocycle

The benzoxazole ring system, while relatively stable due to its aromatic character, also possesses sites of reactivity that can be exploited for further functionalization.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the benzoxazole core is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is directed by the combined electronic effects of the fused oxazole (B20620) ring and the ethyl group at the 5-position. The oxazole ring, as a whole, is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards EAS. However, the oxygen atom within the oxazole ring can donate electron density through resonance, which can influence the regioselectivity.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoxazole Ring

Reaction TypeReagentPredicted Major Product(s)
NitrationHNO₃/H₂SO₄3-(4-Nitro-5-ethyl-benzooxazol-2-yl)-phenylamine and 3-(6-Nitro-5-ethyl-benzooxazol-2-yl)-phenylamine
BrominationBr₂/FeBr₃3-(4-Bromo-5-ethyl-benzooxazol-2-yl)-phenylamine and 3-(6-Bromo-5-ethyl-benzooxazol-2-yl)-phenylamine
Friedel-Crafts AcylationAcetyl chloride/AlCl₃3-(4-Acetyl-5-ethyl-benzooxazol-2-yl)-phenylamine and 3-(6-Acetyl-5-ethyl-benzooxazol-2-yl)-phenylamine

Note: The regioselectivity in this table is a prediction based on general principles of electrophilic aromatic substitution.

Reactions at the Oxazole Ring

The oxazole ring itself is generally less reactive towards electrophilic attack than the fused benzene ring due to the presence of the electronegative oxygen and nitrogen atoms. However, under certain conditions, reactions at the oxazole ring can occur. For instance, strong acidic or basic conditions, particularly at elevated temperatures, can lead to the cleavage of the oxazole ring. The C2 carbon of the oxazole ring, being positioned between two heteroatoms, is the most electrophilic carbon in the ring and can be a site for nucleophilic attack, potentially leading to ring-opening. The stability of the benzoxazole ring is a key feature, but its reactivity under forcing conditions should not be overlooked.

Photochemical Transformations of this compound

The photochemical behavior of this compound is governed by the electronic properties of its constituent aromatic systems, the benzoxazole and phenylamine moieties. While specific studies on this exact molecule are not extensively documented, the photochemical transformations of related 2-phenylbenzoxazole (B188899) and aniline (B41778) derivatives provide a basis for understanding its potential reactivity upon exposure to light.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor molecule, or vice versa. In the case of this compound, the phenylamine group can act as an electron donor, while the benzoxazole moiety can function as an electron acceptor, particularly when photoexcited.

The general mechanism for PET in such donor-acceptor systems can be described as follows:

Photoexcitation: The molecule absorbs a photon, leading to the promotion of an electron to an excited state (typically the lowest singlet excited state, S₁).

Electron Transfer: In the excited state, the energetic favorability of electron transfer from the donor (phenylamine) to the acceptor (benzoxazole) can lead to the formation of a radical ion pair.

The efficiency of this process is influenced by several factors, including the solvent polarity and the oxidation potential of the donor and reduction potential of the acceptor. Studies on related aromatic amines have shown that they can donate electrons to various excited-state acceptors. mdpi.com For instance, 2-aryl-1,3-dimethylbenzimidazolines, which are also N-heterocyclic aromatic amines, have been shown to be effective electron and hydrogen donors in photoinduced electron-transfer reactions. researchgate.net

The PET process in this compound can be represented by the following general scheme:

StepProcessDescription
1AbsorptionMolecule absorbs light, forming an excited state.
2Intramolecular Electron TransferAn electron is transferred from the phenylamine moiety to the benzoxazole moiety.
3Formation of Radical IonsA radical cation on the phenylamine part and a radical anion on the benzoxazole part are formed.
4Subsequent ReactionsThe radical ions can undergo further reactions such as cyclization or reaction with other molecules.

Research on other systems, such as steroid-linked norbornadiene-carbazole dyads, has demonstrated that intramolecular electron transfer can occur from both singlet and triplet excited states, proceeding through a through-bond mechanism. nih.gov The specific pathways and efficiencies for this compound would require dedicated experimental investigation.

Photodegradation Mechanisms

The photodegradation of benzoxazole derivatives can occur through various pathways, often initiated by the absorption of UV light. The benzoxazole ring itself is known to be susceptible to UV-induced cleavage. researchgate.net While specific photodegradation studies on this compound are not available, insights can be drawn from related benzoxazole and benzothiazole (B30560) compounds. mdpi.comresearchgate.net

Potential photodegradation pathways include:

Ring Cleavage: The benzoxazole ring can undergo hydrolytic cleavage, particularly under acidic conditions, which can be accelerated by photoexcitation. researchgate.net

Oxidation: The phenylamine moiety is susceptible to photooxidation, which can lead to the formation of various degradation products.

Hydroxylation: Studies on the photodegradation of benzotriazole and benzothiazole have shown that hydroxylation is a primary transformation pathway. researchgate.net It is plausible that similar hydroxylated derivatives of this compound could be formed upon irradiation in the presence of oxygen and water.

The stability of the benzoxazole ring is a critical factor. Research on 2-phenylbenzoxazole indicates that the linkage is unstable to UV light. researchgate.net The degradation process can be influenced by environmental factors such as pH, the presence of photosensitizers, and reactive oxygen species.

Metal Complexation and Coordination Chemistry Studies

The structure of this compound, featuring both a benzoxazole ring and a phenylamine group, provides multiple potential coordination sites for metal ions. This makes it a candidate for use as a ligand in coordination chemistry.

Ligand Properties of the Phenylamine and Benzoxazole Moieties

Both the phenylamine and benzoxazole moieties possess atoms with lone pairs of electrons (nitrogen and oxygen) that can coordinate to metal centers.

Benzoxazole Moiety: The nitrogen atom of the oxazole ring is a common coordination site in benzoxazole-based ligands. mdpi.comnih.gov It can act as a monodentate ligand or participate in chelation.

Phenylamine Moiety: The amino group (-NH₂) on the phenyl ring provides another nitrogen donor site. 2-(2′-Aminophenyl)benzothiazole, a structurally related compound, coordinates in a chelate manner via the benzothiazole nitrogen and the amino nitrogen. mdpi.com It is expected that this compound could exhibit similar bidentate coordination behavior.

The combination of these two coordinating groups allows for the possibility of forming stable chelate rings with metal ions, which can enhance the stability of the resulting metal complexes. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

Functional GroupPotential Donor Atom(s)Potential Coordination Mode
BenzoxazoleNitrogen, OxygenMonodentate, Bidentate (chelating)
PhenylamineNitrogenMonodentate, Bidentate (chelating with benzoxazole)

Formation of Metal-Organic Frameworks or Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are extended structures formed by the self-assembly of metal ions or clusters with organic ligands. The multidentate nature of ligands is crucial for the formation of these extended networks.

While there are no specific reports on the use of this compound in the construction of MOFs, the use of benzoxazole-containing ligands is an active area of research. rsc.orgresearchgate.netresearchgate.netacs.orgrsc.org Benzoxazole-linked covalent organic frameworks (COFs) have been synthesized and have shown properties like high stability and photoactivity. acs.orgrsc.org

Given that this compound has at least two potential coordination sites, it could act as a linker molecule to connect metal centers, potentially forming 1D, 2D, or 3D coordination polymers. The ethyl group on the benzoxazole ring could also influence the packing and dimensionality of the resulting framework. The synthesis of such materials would likely involve solvothermal or hydrothermal methods, reacting the ligand with a suitable metal salt.

Kinetics and Thermodynamics of Key Reactions

The kinetic and thermodynamic parameters for reactions involving this compound are not well-documented in the literature. However, general principles can be applied to understand the potential reactivity of this compound.

Key reactions could include:

Hydrolysis of the Benzoxazole Ring: The hydrolysis of benzoxazoles is a known reaction. Studies on 2-phenylbenzoxazole have shown that the ring can be cleaved under mild conditions, and the rate of hydrolysis is pH-dependent. researchgate.net The reaction proceeds via attack of water or hydroxide on the C2 carbon of the benzoxazole ring. The presence of the ethyl group and the aminophenyl substituent would be expected to influence the electronic properties of the ring and thus the kinetics of hydrolysis.

Reactions of the Phenylamine Group: The amino group can undergo typical reactions of aromatic amines, such as N-acylation, N-alkylation, and diazotization. The kinetics of these reactions would be influenced by the electron-donating or -withdrawing nature of the benzoxazole substituent.

A hypothetical reaction, the hydrolysis of the benzoxazole ring, can be considered to illustrate the type of kinetic and thermodynamic data that would be relevant:

Reaction ParameterDescription
Rate Constant (k) Would quantify the speed of the hydrolysis reaction under specific conditions (pH, temperature).
Activation Energy (Ea) The energy barrier that must be overcome for the hydrolysis to occur.
Enthalpy of Reaction (ΔH) The heat absorbed or released during the ring-opening reaction.
Entropy of Reaction (ΔS) The change in disorder of the system during hydrolysis.
Gibbs Free Energy (ΔG) Would determine the spontaneity of the hydrolysis reaction.

Without experimental data, these parameters can only be estimated through computational modeling or by analogy to similar, well-studied systems. For example, the thermodynamics of reactions involving the phenyl radical and oxygen have been studied, which could provide some context for potential oxidative degradation pathways of the phenylamine moiety. researchgate.net

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology used to elucidate reaction mechanisms and determine kinetic parameters. This technique involves monitoring the concentration of reactants, intermediates, and products over the course of a reaction. The data obtained can be used to construct a detailed kinetic profile, which provides insights into the individual steps of the reaction mechanism.

For a hypothetical reaction involving this compound, RPKA would involve tracking its consumption and the formation of any subsequent products over time. This could be achieved using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting concentration-time data would then be fitted to various kinetic models to determine rate constants, reaction orders, and to identify any catalytic or inhibitory effects.

A hypothetical data table for such an analysis might look like this:

Time (minutes)Concentration of this compound (M)Concentration of Product A (M)
00.1000.000
100.0850.015
200.0720.028
300.0610.039
600.0370.063
900.0220.078
1200.0130.087

This table is purely illustrative and does not represent actual experimental data for the specified compound.

Activation Energy and Transition State Investigations

Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It represents the energy barrier that reactants must overcome to be converted into products. Transition state theory describes the formation of a high-energy, unstable intermediate species known as the activated complex, which exists at the peak of the energy profile. savemyexams.com

Investigating the activation energy and transition state for reactions involving this compound would typically involve studying the reaction rate at different temperatures. By applying the Arrhenius equation, which relates the rate constant (k) to temperature (T) and activation energy, the value of Ea can be determined.

Computational chemistry methods, such as Density Functional Theory (DFT), are also invaluable tools for investigating transition states. These calculations can provide detailed information about the geometry, energy, and vibrational frequencies of the transition state structure, offering deep insights into the reaction mechanism at a molecular level.

A hypothetical data table for determining activation energy might be:

Temperature (K)Rate Constant (k, s⁻¹)
2981.5 x 10⁻⁴
3083.1 x 10⁻⁴
3186.0 x 10⁻⁴
3281.1 x 10⁻³

This table is purely illustrative and does not represent actual experimental data for the specified compound.

Without specific experimental or computational studies on this compound, any discussion on its specific reaction kinetics, activation energies, and transition states would be speculative. Further research is required to elucidate these important aspects of its chemical reactivity.

Investigation of Molecular Interactions and Recognition Mechanisms Involving 3 5 Ethyl Benzooxazol 2 Yl Phenylamine

Non-covalent Interactions with Model Systems (e.g., Solvents, Ions)

The structure of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, featuring a hydrogen bond donor (the amine group), hydrogen bond acceptors (the nitrogen and oxygen atoms of the benzoxazole (B165842) ring), and multiple aromatic rings, suggests a high propensity for engaging in a variety of non-covalent interactions. These interactions are fundamental to its solubility, crystal structure, and potential applications in molecular recognition.

Hydrogen Bonding Networks

The primary amine (-NH₂) group on the phenyl ring is a potent hydrogen bond donor. It can form strong hydrogen bonds with protic and aprotic solvents that are hydrogen bond acceptors, such as water, alcohols, and dimethyl sulfoxide (B87167) (DMSO). Concurrently, the nitrogen and oxygen atoms within the benzoxazole moiety act as hydrogen bond acceptors. This dual nature allows for the formation of complex hydrogen bonding networks.

In protic solvents, solvent molecules can bridge between molecules of this compound, creating a dynamic solvated structure. In the solid state, intermolecular hydrogen bonds between the amine group of one molecule and the benzoxazole nitrogen of another are expected to be a dominant feature in its crystal packing. Studies on similar heterocyclic compounds, such as N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, have demonstrated the critical role of C-H---O and C-H---π hydrogen bonds in forming extended molecular chains and sheets. nih.gov

Illustrative Data Table: Potential Hydrogen Bond Geometries in a Protic Solvent

Donor AtomAcceptor AtomDistance (Å) (Predicted)Angle (°) (Predicted)
N-H (amine)O (Water)2.8 - 3.2150 - 180
O-H (Water)N (Benzoxazole)2.7 - 3.1150 - 180
O-H (Water)O (Benzoxazole)2.7 - 3.1150 - 180

This table is a hypothetical representation of potential hydrogen bonding and does not reflect actual experimental data.

Pi-Stacking Interactions

The planar aromatic systems of the benzoxazole and phenyl rings in this compound make it a prime candidate for engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial in the self-assembly and stabilization of supramolecular structures.

Two primary modes of π-stacking are possible: face-to-face and edge-to-face (T-shaped). The specific geometry will be influenced by the electronic nature of the rings and the steric hindrance imposed by the ethyl group. It is plausible that both the benzoxazole and the phenylamine rings could participate in stacking, leading to the formation of one-dimensional columns or two-dimensional layered structures in the solid state. Research on related pyrazole (B372694) derivatives has shown that C-H---π(arene) hydrogen bonds often work in concert with π-stacking to direct the formation of molecular sheets. nih.gov

Supramolecular Assembly and Self-Organization Studies

The interplay of hydrogen bonding and π-stacking interactions is expected to govern the supramolecular assembly and self-organization of this compound.

Crystal Engineering and Polymorphism

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. For this compound, the key synthons for crystal engineering would be the hydrogen bonds formed by the amine group and the π-stacking of the aromatic cores.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a strong possibility for this molecule. Different arrangements of hydrogen bonding and π-stacking could lead to polymorphs with distinct physical properties, such as melting point, solubility, and stability. The specific crystallization conditions (e.g., solvent, temperature, and rate of cooling) would likely determine which polymorphic form is obtained.

Formation of Cocrystals and Inclusion Complexes

The hydrogen bonding capabilities of this compound make it an excellent candidate for forming cocrystals with other molecules (coformers) that have complementary functional groups, such as carboxylic acids or amides. The formation of cocrystals can be used to modify the physicochemical properties of the parent compound.

Illustrative Data Table: Comparison of Melting Points for a Hypothetical Inclusion Complex

CompoundMelting Point (°C) (Hypothetical)
This compound150 - 160
β-Cyclodextrin~300 (decomposes)
Inclusion Complex165 - 175

This table is a hypothetical representation and does not reflect actual experimental data.

Molecular Recognition in Chemosensing Applications

The structural features of this compound suggest its potential use in chemosensing. The benzoxazole core is a known fluorophore, and its photophysical properties (absorption and emission spectra) are often sensitive to the local environment.

Molecular recognition by a chemosensor based on this compound would likely occur through the non-covalent interactions discussed above. For instance, the binding of a specific ion or molecule to the amine group or the benzoxazole ring via hydrogen bonding could alter the electronic structure of the molecule, leading to a detectable change in its fluorescence (e.g., quenching or enhancement). The aromatic cavities formed by π-stacking in an aggregated state could also serve as recognition sites for specific guest molecules. The design of a chemosensor would involve tailoring the molecule to have a high affinity and selectivity for a particular analyte.

Design Principles for Selective Analyte Detection (e.g., Metal Ions, Anions)

The molecular architecture of this compound incorporates key features that are integral to its function as a selective chemosensor. The design principles for detecting analytes like metal ions and anions are centered on creating specific binding sites that induce a measurable optical response upon interaction.

For Metal Ion Detection: The primary binding site for metal cations is a pincer-like arrangement formed by the nitrogen atom of the benzoxazole ring and the exocyclic nitrogen of the aminophenyl group. nih.gov This bidentate chelation is a common and effective strategy in sensor design. The selectivity for a particular metal ion (e.g., Zn²⁺, Cu²⁺, Fe³⁺) can be tuned by modifying the steric and electronic environment around this binding pocket. nih.govresearchgate.net In the case of the target molecule, the ethyl group at the 5-position of the benzoxazole ring acts as a weak electron-donating group, subtly altering the electron density of the heterocyclic system and influencing its affinity for different metal ions. The meta-position of the amino group on the phenyl ring dictates a specific geometric constraint for the chelation, which can be leveraged to achieve selectivity for metal ions with a preference for this particular coordination geometry.

For Anion Detection: The design for anion detection relies on a different interaction mechanism: the formation of hydrogen bonds. The amino group (-NH₂) on the phenyl ring is the primary hydrogen bond donor. nih.gov It can selectively interact with anions that are strong hydrogen bond acceptors, such as fluoride (B91410) (F⁻) or bisulfate (HSO₄⁻). nih.govmdpi.com The strength and selectivity of this interaction are governed by factors like the acidity of the N-H proton and the geometric accessibility of the binding site. The solvent system plays a crucial role, as polar protic solvents can compete for hydrogen bonding sites, often necessitating the use of organic or mixed aqueous-organic media for effective sensing. mdpi.com

The table below outlines the fundamental design principles based on analogous compounds.

Analyte ClassPrimary Interaction SiteGoverning PrincipleStructural Influence of this compound
Metal Ions (e.g., Zn²⁺, Cu²⁺)Benzoxazole Nitrogen and Aminophenyl NitrogenBidentate ChelationThe meta-amino position creates a specific chelation geometry; the 5-ethyl group modulates electronic properties.
Anions (e.g., F⁻, HSO₄⁻)Aminophenyl N-H ProtonsHydrogen Bond FormationThe amino group acts as a hydrogen bond donor site for selective recognition. nih.gov

Mechanistic Basis of Sensing (e.g., Chelation-Enhanced Fluorescence, PET Quenching)

The detection of analytes by this compound is transduced into a measurable signal, typically a change in fluorescence intensity. Two predominant mechanisms, Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), are responsible for this optical response.

Photoinduced Electron Transfer (PET) Quenching: PET is a powerful mechanism for designing "turn-on" fluorescent sensors. rsc.orgrsc.org In its ground state, the 3-(aminophenyl) moiety of the molecule acts as an electron donor (quencher), while the benzoxazole core acts as the fluorophore. When the fluorophore is excited by light, an electron can transfer from the highest occupied molecular orbital (HOMO) of the aminophenyl group to the vacant HOMO of the excited fluorophore, a process that quenches fluorescence. nih.govnih.gov When a target analyte, such as a metal ion or a proton, binds to the amino group, the lone pair of electrons on the nitrogen becomes engaged. nih.gov This binding lowers the energy of the electrons, increasing the oxidation potential of the aminophenyl moiety and making the electron transfer energetically unfavorable. nih.gov As a result, the PET process is inhibited, and a significant enhancement in fluorescence intensity is observed. rsc.org

Chelation-Enhanced Fluorescence (CHEF): The CHEF effect operates on a different principle. Many fluorescent molecules, including 2-phenylbenzoxazole (B188899) derivatives, can dissipate excitation energy through non-radiative pathways such as intramolecular rotations and vibrations. researchgate.net When a metal ion is chelated by the sensor molecule, a more rigid, planar complex is formed. researchgate.netresearchgate.net This increased rigidity restricts the vibrational and rotational freedom of the molecule, which in turn blocks the non-radiative decay channels. Consequently, a higher fraction of excited molecules returns to the ground state via radiative emission, leading to an enhancement of the fluorescence quantum yield. researchgate.net This mechanism is particularly relevant for the detection of transition metal ions that form stable coordination complexes.

The following table summarizes the expected sensing mechanisms and their outcomes.

MechanismProcess DescriptionResult of Analyte BindingExpected Signal
Photoinduced Electron Transfer (PET)Electron transfer from the aminophenyl group quenches the benzoxazole fluorescence. nih.govBinding to the amino group inhibits the electron transfer process. nih.govFluorescence "Turn-On" / Enhancement
Chelation-Enhanced Fluorescence (CHEF)Intramolecular rotations/vibrations cause non-radiative energy loss.Chelation with a metal ion creates a rigid structure, reducing non-radiative decay. researchgate.netFluorescence Enhancement

Theoretical Modeling of Ligand-Target Interactions (e.g., Molecular Docking to Non-Biological Receptors or Catalytic Sites)

While experimental studies provide direct evidence of sensing capabilities, theoretical modeling offers profound insights into the underlying ligand-target interactions at an atomic level. nih.gov Computational methods like molecular docking and Density Functional Theory (DFT) are invaluable for rationalizing observed behaviors and guiding the design of new molecules. researchgate.net

Molecular Docking: Molecular docking simulations can be employed to predict the preferred binding orientation of this compound within a specific binding pocket, such as the active site of a non-biological catalyst or a recognition site on a synthetic receptor. researchgate.net The simulation calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the target. researchgate.netresearchgate.net These studies can identify key interactions, such as the specific hydrogen bonds between the amine protons and acceptor atoms on the receptor, or hydrophobic interactions involving the phenyl and ethyl groups. For instance, modeling its interaction with a photocatalytic surface could reveal how the molecule adsorbs and orients itself for efficient charge transfer, an application suggested for related benzothiazole (B30560) derivatives. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of the molecule before and after analyte binding. researchgate.net By calculating the energies of the HOMO and LUMO (Lowest Unoccupied Molecular Orbital), DFT can validate the PET sensing mechanism. A key prediction would be that upon binding a metal ion, the HOMO energy of the aminophenyl moiety would decrease significantly, increasing the HOMO-LUMO gap and making the photoinduced electron transfer less favorable. Furthermore, DFT can be used to optimize the geometry of the ligand-analyte complex, providing theoretical support for the rigidified structure proposed in the CHEF mechanism. researchgate.net

A hypothetical summary of results from a theoretical study is presented below.

Computational MethodTarget SystemPredicted Outcome / InsightRelevance to Sensing Mechanism
Molecular DockingHypothetical Catalytic SiteBinding pose, docking score (e.g., -6.5 kcal/mol), and key hydrogen bond/hydrophobic interactions. researchgate.netElucidates binding geometry and selectivity.
Density Functional Theory (DFT)Molecule + Metal Ion (e.g., Zn²⁺)Optimized complex geometry; change in HOMO/LUMO energies upon binding. researchgate.netProvides electronic basis for PET inhibition and structural basis for CHEF.

Design Principles and Structure Activity Relationship Sar Studies for 3 5 Ethyl Benzooxazol 2 Yl Phenylamine Derivatives

Systematic Structural Modifications of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

The phenylamine ring of this compound offers multiple positions for substitution, and the nature of these substituents can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile. The reactivity of a substituted benzene (B151609) ring is influenced by the presence of either electron-donating or electron-withdrawing groups. Electron-donating groups can increase the electron density of the ring, making it more reactive, while electron-withdrawing groups have the opposite effect. studymind.co.uk

In the context of drug design, the introduction of various functional groups onto the phenylamine ring can lead to significant changes in biological activity. For instance, the addition of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl group (-CF3), can enhance binding affinity to a target protein through specific interactions like halogen bonding or by altering the pKa of the amine group. Conversely, electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3) groups, can also modulate activity, potentially by improving metabolic stability or by participating in favorable hydrophobic interactions within a binding pocket. science.gov

The position of the substituent is also critical. Ortho-, meta-, and para-substitution can orient the functional group in different spatial arrangements, which can be crucial for optimal interaction with a biological target. A comprehensive SAR study would involve the synthesis and evaluation of a matrix of derivatives with different substituents at various positions on the phenylamine ring to map out the structural requirements for activity.

Table 1: Hypothetical SAR Data for Phenylamine Ring Substitutions

Compound ID Substituent (Position) Biological Activity (IC50, µM) Comment
Parent None10.5Baseline activity
1a 4-Chloro2.3Electron-withdrawing group enhances activity
1b 4-Methoxy8.9Electron-donating group has a minor effect
1c 3-Nitro15.2Steric hindrance at the meta position may be detrimental
1d 2-Fluoro5.7Ortho substitution is tolerated and can improve activity

This table is illustrative and based on general SAR principles for similar compound classes.

Increasing the alkyl chain length (e.g., from ethyl to propyl or butyl) generally increases lipophilicity, which can enhance membrane permeability and, in some cases, binding to hydrophobic pockets of a target protein. However, there is often an optimal chain length, beyond which activity may decrease due to steric clashes or reduced solubility. This phenomenon, known as the "cutoff effect," is observed in various classes of bioactive compounds. nih.gov

Branching of the alkyl chain (e.g., replacing the ethyl group with an isopropyl or tert-butyl group) introduces greater steric bulk. This can be beneficial if it leads to a more favorable orientation in the binding site, but it can also be detrimental if it prevents the molecule from adopting the required conformation for binding. A systematic study would involve the synthesis of a series of analogs with varying alkyl chain lengths and branching patterns to determine the optimal size and shape for this substituent.

Table 2: Hypothetical SAR Data for Ethyl Group Modifications

Compound ID Modification at 5-position Biological Activity (IC50, µM) Comment
Parent Ethyl10.5Baseline activity
2a Methyl15.2Shorter chain reduces activity, suggesting a hydrophobic interaction
2b n-Propyl7.8Longer chain slightly improves activity
2c Isopropyl12.1Branching is tolerated but does not improve activity over ethyl
2d n-Butyl20.4Further increase in chain length leads to a decrease in activity

This table is illustrative and based on general SAR principles.

The benzooxazole core is a privileged scaffold in medicinal chemistry, but its replacement with other heterocyclic systems, a strategy known as bioisosteric replacement, can lead to compounds with improved properties. cambridgemedchemconsulting.comresearchgate.net Bioisosteres are functional groups or molecules that have similar physicochemical properties and can produce broadly similar biological effects. The goal of bioisosteric replacement is to enhance potency, improve selectivity, alter pharmacokinetic profiles, or reduce toxicity. cambridgemedchemconsulting.com

Table 3: Hypothetical SAR Data for Benzooxazole Moiety Alterations

Compound ID Bioisosteric Replacement Biological Activity (IC50, µM) Comment
Parent Benzooxazole10.5Baseline activity
3a Benzothiazole (B30560)8.2Sulfur-containing analog shows improved activity
3b Benzimidazole12.9Nitrogen-containing analog is slightly less active
3c Indazole25.1Altered connectivity and electronics are not favorable

This table is illustrative and based on general SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying the effects of various molecular properties, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogs. researchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a series of this compound derivatives, a wide range of descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Wiener index and molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA), which are important for absorption, distribution, metabolism, and excretion (ADME) properties.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

The selection of appropriate descriptors is a critical step in QSAR model development. A good set of descriptors will be relevant to the biological activity being studied and will not be highly correlated with each other. researchgate.net

Table 4: Examples of Molecular Descriptors for QSAR Studies

Descriptor Type Example Descriptor Information Encoded
TopologicalWiener IndexBranching of the molecular skeleton
ElectronicHOMO EnergyElectron-donating ability
PhysicochemicallogPLipophilicity/hydrophobicity
StericMolar Refractivity (MR)Molecular volume and polarizability

Once the molecular descriptors have been calculated for a series of compounds with known biological activities, statistical methods are used to develop a QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that fits a linear equation of the form:

Biological Activity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

where D1, D2, ..., Dn are the values of the selected descriptors, and c0, c1, c2, ..., cn are the regression coefficients determined by the statistical analysis.

The quality of a QSAR model is assessed by several statistical parameters, including the correlation coefficient (R²), which measures how well the model fits the data, and the cross-validated correlation coefficient (Q²), which assesses the predictive ability of the model. A robust QSAR model should have high values for both R² and Q².

The developed QSAR model can then be used to predict the biological activities of new, unsynthesized derivatives of this compound. This allows for the in silico screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving time and resources in the drug discovery process.

Interpretation of QSAR Models for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in deciphering the complex interplay between the structural features of molecules and their biological activities. For derivatives of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide three-dimensional contour maps that offer mechanistic insights at the molecular level.

These models typically reveal the critical role of steric, electrostatic, and hydrophobic fields in the interaction between the ligands and their target binding sites. For instance, in related 2-phenylbenzoxazole (B188899) series, CoMFA and CoMSIA contour maps have highlighted specific regions where bulky substituents are favored or disfavored, and where electrostatic interactions with particular charge distributions enhance activity.

Key Interpretations from QSAR Models of Related Benzoxazoles:

Steric Fields: Contour maps often indicate that bulky substituents at certain positions on the phenylamine or benzoxazole (B165842) ring can enhance biological activity, likely by promoting better occupancy of a hydrophobic pocket within the target protein. Conversely, sterically hindered groups in other regions may lead to a decrease in activity due to unfavorable clashes.

Electrostatic Fields: The models can pinpoint areas where electropositive or electronegative potentials are crucial for activity. For example, the presence of hydrogen bond donors or acceptors on the phenylamine moiety can be shown to be critical for forming key interactions with amino acid residues in the active site.

Hydrophobic Fields: Hydrophobic contour maps can identify regions where lipophilic characteristics are favorable for activity, suggesting that modifications to increase hydrophobicity in these areas could lead to more potent compounds.

These insights derived from QSAR models are invaluable for understanding the mechanism of action and for guiding the rational design of new, more effective derivatives of this compound.

Fragment-Based Approaches to SAR Development

Fragment-Based Drug Discovery (FBLD) is a powerful strategy for lead generation that starts with identifying low-molecular-weight fragments that bind to a biological target. nih.gov These fragments can then be grown, linked, or merged to create more potent, lead-like molecules. mdpi.com For a scaffold like this compound, an FBLD approach can be systematically applied to explore the structure-activity relationships.

The core structure can be deconstructed into key fragments:

The 5-Ethyl-benzoxazole fragment: This part of the molecule can be explored for its contribution to binding. Modifications to the ethyl group or its position could be investigated to understand the impact on activity.

The 2-Phenylamine fragment: This fragment is a common starting point for derivatization. Small chemical groups can be introduced at various positions on the phenyl ring to probe for new interactions with the target.

By screening a library of such fragments, researchers can identify which molecular components are most crucial for binding and then use this information to build more complex and optimized derivatives. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.

In Silico Screening and Library Design for Potential Research Avenues

Computational methods play a pivotal role in modern drug discovery by enabling the rapid screening of large chemical libraries and prioritizing compounds for synthesis and biological testing.

Virtual Screening against Chemical Space

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For derivatives of this compound, virtual screening can be employed to explore vast chemical spaces for novel substituents or alternative scaffolds that may exhibit improved activity.

This process typically involves creating a 3D model of the target protein and then using docking algorithms to predict the binding mode and affinity of a large number of virtual compounds. The results of the virtual screen can identify a smaller, more manageable set of compounds for further investigation.

Lead Compound Prioritization for Future Synthesis

Following virtual screening, the identified "hits" must be prioritized for chemical synthesis and experimental validation. This prioritization is based on several factors:

Predicted Binding Affinity: Compounds with the highest predicted binding affinities are often prioritized.

Binding Mode Analysis: The predicted binding mode of each compound is carefully examined to ensure that it forms key interactions with the target protein that are consistent with known SAR data.

Drug-like Properties: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic and safety profiles of the compounds. Those with favorable predicted properties are given higher priority.

Synthetic Accessibility: The feasibility and complexity of the chemical synthesis are also taken into account.

An example of how lead compounds might be prioritized based on in silico data is presented in the table below. This illustrative data is based on general principles observed in the screening of benzoxazole derivatives.

Compound IDPredicted Binding Affinity (kcal/mol)Key Interactions ObservedPredicted Oral Bioavailability (%)Synthetic Feasibility Score (1-5)Priority
BZ-01-9.5H-bond with Asp123, Pi-stacking with Phe45754High
BZ-02-9.2H-bond with Asp123605High
BZ-03-8.8Pi-stacking with Phe45803Medium
BZ-04-8.5H-bond with Glu88454Medium
BZ-05-7.9Hydrophobic interactions552Low

This systematic approach of in silico screening and lead prioritization significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

Emerging Applications and Future Research Directions for 3 5 Ethyl Benzooxazol 2 Yl Phenylamine in Specialized Fields

Advanced Materials Science Applications

The inherent fluorescence and tunable electronic characteristics of the 2-phenyl-benzoxazole scaffold make 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine a promising candidate for various applications in advanced materials science.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics (Focus on material properties, not devices)

Derivatives of 2-phenylbenzoxazole (B188899) (PBO) are recognized for their robust photo- and thermal stability, making them attractive building blocks for photoluminescent materials. researchgate.net Many of these compounds are strongly emissive in the solid state, a crucial property for their use in OLEDs. researchgate.net The introduction of substituents on the PBO core allows for the tuning of their photophysical properties. For instance, the presence of a bulky tert-butyl group can lead to a deviation from molecular planarity, which in some cases can reduce aggregation-induced fluorescence quenching. researchgate.net Conversely, a methyl group has been shown to have a beneficial effect on the optical properties of some P-BO derivatives. researchgate.net

In the case of this compound, the ethyl group at the 5-position of the benzoxazole (B165842) ring is expected to influence the solid-state packing and morphology, which are critical factors for OLED performance. The amino group at the meta-position of the 2-phenyl ring acts as an electron-donating group, which can modulate the energy levels (HOMO and LUMO) of the molecule. This tuning of electronic properties is essential for achieving efficient charge injection and transport in organic electronic devices. Benzoxazole derivatives are known to possess electron-injecting properties, which can help reduce the driving voltage and power consumption of light-emitting elements. The combination of the electron-donating amino group and the alkyl substituent on the benzoxazole core suggests that this compound could be a valuable component in the design of new materials for efficient and stable OLEDs.

Property Influence of Substituents on 2-Phenyl-benzoxazole Derivatives Anticipated Impact on this compound
Solid-State Emission Many 2-phenylbenzoxazole derivatives are strongly emissive in the solid state. researchgate.netPotential for high solid-state fluorescence quantum yield, beneficial for OLED applications.
Aggregation-Induced Emission (AIE) Some derivatives exhibit AIE, where aggregation enhances fluorescence. researchgate.netThe ethyl and amino groups may influence intermolecular interactions, potentially leading to AIE characteristics.
Electronic Properties Amino groups are electron-donating, affecting HOMO/LUMO energy levels. ambeed.comModulation of electronic properties for improved charge injection and transport in organic electronics.
Molecular Planarity Bulky substituents can alter molecular planarity and reduce quenching. researchgate.netThe ethyl group may influence molecular packing, potentially enhancing solid-state emission.

Fluorescent Probes and Dyes for Non-Biological Research (e.g., Material Defects, Environmental Sensing)

The fluorescent nature of 2-phenyl-benzoxazole derivatives makes them suitable for use as fluorescent probes and dyes. researchgate.net Their emission properties can be sensitive to the local environment, a characteristic that is exploited in sensing applications. For example, 2-(2′-aminophenyl)benzoxazole-based sensors have been developed for the detection of metal ions like Zn2+ in aqueous solutions, exhibiting a significant fluorescence enhancement upon chelation. researchgate.net This "off-on" fluorescent behavior is highly desirable for selective and sensitive detection.

The presence of the amino group in this compound provides a potential binding site for analytes, making it a candidate for the development of new fluorescent chemosensors. The photophysical properties of benzoxazole derivatives, including their absorption and emission spectra, can be affected by pH changes, further expanding their potential in environmental sensing. nih.gov The ethyl group on the benzoxazole ring might influence the probe's solubility in different media and its interaction with the target analyte. The development of benzoxazole-based fluorescent probes is a growing area of research, with applications extending to the detection of material defects where changes in fluorescence can indicate stress, strain, or the presence of microcracks.

Probe Type Sensing Mechanism Relevant Analogs
Chemosensor for Metal IonsChelation-enhanced fluorescence (CHEF)2-(2′-aminophenyl)benzoxazole-based Zn2+ sensor researchgate.net
pH SensorpH-dependent changes in absorption and emission spectraBenzoxazole and benzothiazole (B30560) derivatives nih.gov
Material Defect ProbeChanges in fluorescence due to local environmental alterationsGeneral principle for environmentally sensitive fluorophores

Components in Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined nanostructures is a key aspect of bottom-up nanotechnology. Amphiphilic molecules, containing both hydrophobic and hydrophilic parts, are particularly prone to self-assembly in solution. organic-chemistry.orgacs.org Benzoxazole derivatives have been shown to form various self-assembled structures, such as nanofibers and microcrystals. researchgate.net The morphology of these structures can be tuned by minor chemical modifications. researchgate.net

Carbazole-based vinyl-benzoxazole derivatives can form organogels through self-assembly, with the length of alkyl chains influencing their gelation capabilities. While this compound is not strongly amphiphilic in its native form, the presence of the polar amino group and the nonpolar ethyl and phenyl groups could potentially lead to self-assembly under specific conditions, for instance, through functionalization to introduce more distinct hydrophilic or hydrophobic moieties. Such self-assembled systems could find applications in areas like drug delivery or the fabrication of nanostructured materials with ordered optical properties.

Catalysis and Organocatalysis Research

While the optical properties of benzoxazole derivatives have been extensively studied, their application in catalysis is an emerging field with significant potential.

Role as a Ligand in Metal-Catalyzed Reactions

The nitrogen atoms within the benzoxazole ring system and the exocyclic amino group of this compound can act as coordination sites for metal ions. This makes the compound a potential ligand for various metal-catalyzed reactions. The synthesis of benzoxazole derivatives itself often involves metal catalysts, such as copper. The coordination chemistry of 2-(2′-aminophenyl)benzothiazole, a close analog, is being explored for the synthesis of functional compounds. The specific steric and electronic properties endowed by the ethyl and amino substituents on the this compound backbone could lead to novel catalytic activities or selectivities when complexed with transition metals.

Potential as an Organocatalyst or Precursor

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in green chemistry. While research into benzoxazole-based organocatalysts is still in its early stages, the presence of the basic amino group in this compound suggests its potential to act as a Brønsted base or a hydrogen bond donor catalyst in various organic transformations. Furthermore, 2-aminobenzoxazoles are important building blocks in the development of new bioactive compounds and can be synthesized using various catalytic methods, including copper-catalyzed C-H amination. ambeed.com This highlights the synthetic accessibility and the potential for further functionalization of the amino group to create more complex organocatalytic structures. The development of efficient and reusable catalysts is a key area of research, and polymer-bound sulfonic acid has been used for the synthesis of 2-aminobenzoxazoles, demonstrating the potential for creating heterogeneous catalysts from such scaffolds.

Advanced Sensing Platforms

The inherent photophysical properties of the benzoxazole scaffold position this compound as a promising candidate for the development of sophisticated sensing technologies. The 2-arylbenzoxazole framework is a well-known fluorophore, and derivatives have been successfully employed as fluorescent probes. niscpr.res.inrsc.org

Development of Fluorescent Sensors for Industrial or Environmental Analytes

The development of robust and sensitive fluorescent sensors for the detection of industrial and environmental analytes is a critical area of research. Benzoxazole derivatives have demonstrated considerable potential in this field, particularly for the detection of metal ions. mdpi.com For instance, novel benzoxazole-based fluorescent probes have been synthesized for the detection of mercury (Hg²⁺) and zinc (Zn²⁺) ions in environmental water samples. mdpi.comresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte.

It is hypothesized that this compound could be functionalized to create selective sensors for various analytes. The phenylamine group provides a reactive site for the attachment of specific recognition units designed to bind to target molecules such as heavy metal ions, anions, or organic pollutants. The ethyl group on the benzoxazole ring may subtly influence the photophysical properties, potentially leading to sensors with improved sensitivity or selectivity.

Hypothetical Sensing Mechanism: The sensing mechanism would likely involve a change in the electronic properties of the fluorophore upon analyte binding. This could manifest as either an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of the fluorescence signal. The interaction with the analyte alters the internal charge transfer (ICT) characteristics of the molecule, leading to a measurable optical response.

A hypothetical data table illustrating the potential sensing capabilities of a sensor based on this compound is presented below:

AnalyteDetection Limit (Predicted)Fluorescence ResponsePotential Application
Mercury (Hg²⁺)Low nanomolar (nM)QuenchingEnvironmental monitoring
Copper (Cu²⁺)Micromolar (µM)EnhancementIndustrial process control
pH0.5 pH unitRatiometric shiftBiological imaging

Integration into Analytical Methodologies

Beyond the synthesis of standalone sensors, the integration of this compound into broader analytical methodologies is a key area for future development. This could involve its use as a fluorescent label for chromatography or as a component in optical sensor arrays. The compound's predicted fluorescence properties make it suitable for techniques such as fluorescence microscopy and flow cytometry, once conjugated to biomolecules.

Furthermore, the development of solid-state sensors incorporating this compound into polymer matrices or onto nanoparticle surfaces could lead to portable and reusable analytical devices for on-site environmental or industrial monitoring. The robust nature of the benzoxazole core suggests good thermal and photostability, which are crucial for long-term sensing applications. rsc.org

Fundamental Research into Novel Chemical Phenomena

The unique electronic and structural features of this compound also make it a valuable tool for fundamental chemical research, offering opportunities to explore new reactivity patterns and synthetic methods.

Exploration of Unique Reactivity or Electronic Properties

The 2-aryl-benzoxazole system is known for its interesting photophysical behaviors, including excited-state intramolecular proton transfer (ESIPT) in certain derivatives. researchgate.net While the subject compound does not possess the requisite ortho-hydroxyl group for ESIPT, its electronic structure, characterized by a donor-π-acceptor (D-π-A) framework, is ripe for investigation. The amino group acts as an electron donor, the phenyl ring and benzoxazole core form the π-system, and the benzoxazole nitrogen can act as an acceptor.

Theoretical studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be invaluable in predicting and understanding the electronic transitions, charge distribution, and photophysical properties of this compound. mdpi.comresearchgate.net Such studies have been successfully used to correlate the structure and properties of similar benzoxazole derivatives. researchgate.net

Development of New Synthetic Methodologies Utilizing the Compound as a Reagent

The reactivity of the phenylamine moiety opens up avenues for the use of this compound as a building block in organic synthesis. The amino group can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for its incorporation into larger, more complex molecular architectures.

For instance, it could serve as a precursor for the synthesis of novel azo dyes with interesting optical properties or as a key intermediate in the construction of new heterocyclic systems. The development of synthetic protocols that leverage the unique reactivity of this compound could lead to the discovery of new materials with applications in fields ranging from materials science to medicinal chemistry.

Outlook and Future Research Trajectories

The exploration of this compound and its derivatives holds considerable promise for advancing various scientific fields. Future research should initially focus on the fundamental characterization of this compound, including its synthesis, purification, and a thorough investigation of its photophysical and electronic properties.

Key research trajectories include:

Systematic Sensing Studies: A comprehensive evaluation of its potential as a fluorescent sensor for a wide range of analytes. This would involve the synthesis of a library of derivatives with different recognition moieties and testing their performance.

Advanced Materials Development: Incorporation of the compound into polymers, metal-organic frameworks (MOFs), or other solid-state matrices to create novel luminescent materials with applications in lighting, displays, and optical data storage.

Bioconjugation and Bioimaging: Functionalization of the compound for conjugation to biomolecules, enabling its use as a fluorescent probe in biological systems for imaging and diagnostic purposes.

Theoretical Modeling: In-depth computational studies to provide a deeper understanding of its structure-property relationships and to guide the rational design of new functional molecules based on its scaffold.

Identification of Gaps in Current Knowledge

A thorough review of scientific literature and chemical databases reveals a significant gap: the absence of dedicated research on this compound. While the broader family of 2-aryl-benzoxazoles has been explored for various applications, this particular derivative remains uncharacterized. nih.govresearchgate.netrsc.org This lack of information presents a clear opportunity for foundational research. The primary gaps in our understanding of this compound are detailed below.

Synthetic Pathways and Physicochemical Characterization: The initial and most critical gap is the absence of established, high-yield synthetic routes for this compound. While general methods for 2-aryl-benzoxazole synthesis exist, such as the condensation of o-aminophenols with aldehydes or the cyclization of ortho-halobenzanilides, an optimized and scalable protocol for this specific molecule needs to be developed. researchgate.netmdpi.com Following a successful synthesis, a comprehensive characterization of its fundamental physicochemical properties is required.

Table 1: Proposed Initial Physicochemical Characterization Studies

Property to be DeterminedAnalytical Technique(s)Rationale
Molecular Structure and PurityNMR Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Elemental AnalysisTo confirm the chemical identity and purity of the synthesized compound. mdpi.com
Crystalline StructureX-ray CrystallographyTo determine the three-dimensional arrangement of atoms and molecules in the solid state, which influences physical properties.
Thermal StabilityThermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)To assess the compound's stability at different temperatures, which is crucial for material science applications. rsc.org
SolubilityStandard Solubility AssaysTo determine solubility in various solvents, a key parameter for biological testing and formulation. nih.gov

Biological Activity Screening: The benzoxazole nucleus is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netnih.govnih.gov The introduction of an ethyl group at the 5-position and an amino group on the phenyl ring at the meta-position could significantly influence its interaction with biological targets. There is a complete lack of data on the biological profile of this compound.

Table 2: Proposed Initial Biological Screening Program

Area of InvestigationPotential Target/AssayRationale Based on Related Compounds
Oncology Cytotoxicity assays against cancer cell lines (e.g., MCF-7, HepG2); Kinase inhibition assays (e.g., VEGFR-2). tandfonline.commdpi.comMany benzoxazole derivatives exhibit potent anticancer activity by targeting critical cellular pathways. researchgate.nettandfonline.com
Neurodegenerative Diseases Cholinesterase inhibition assays (AChE, BuChE); A2A adenosine (B11128) receptor binding assays. nih.govmdpi.comnih.govThe benzoxazole scaffold is being investigated for its potential in treating diseases like Alzheimer's and Parkinson's. nih.govnih.gov
Infectious Diseases Antibacterial and antifungal assays against a panel of pathogenic microbes. nih.govnih.govThe benzoxazole core is present in numerous compounds with demonstrated antimicrobial properties. nih.govresearchgate.net
Inflammation Cyclooxygenase (COX-1/COX-2) inhibition assays.Related 2-arylphenyl-benzoxazoles have been identified as selective COX-2 inhibitors. nih.gov

Photophysical Properties: Derivatives of 2-phenylbenzoxazole are known for their fluorescent properties and are considered valuable building blocks for photoluminescent materials. rsc.orgnih.gov These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.com The specific substitution pattern of this compound may give rise to unique photophysical characteristics, such as aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT), but this remains unexplored. rsc.orgmdpi.com A detailed investigation into its absorption and emission spectra, quantum yield, and fluorescence lifetime is necessary to evaluate its potential in materials science.

Proposed Interdisciplinary Research Collaborations

To fully elucidate the potential of this compound, a collaborative approach is essential. The multifaceted nature of the required research necessitates expertise from various scientific disciplines. Modern drug discovery and materials science thrive on such interdisciplinary synergy. nih.govrsc.org

Medicinal Chemistry and Pharmacology: A primary collaboration should be established between synthetic organic chemists and pharmacologists.

Synthetic Chemists would focus on developing efficient synthesis and purification protocols for the target compound and creating a library of related analogues with varied substitution patterns to establish structure-activity relationships (SAR). researchgate.net

Pharmacologists and Biochemists would conduct comprehensive in vitro and in vivo testing to evaluate the biological activity of the synthesized compounds. This would involve cell-based assays, enzyme inhibition studies, and potentially animal models for promising candidates. tandfonline.comnih.gov This collaboration would accelerate the identification of lead compounds for potential therapeutic applications. nih.gov

Materials Science and Photochemistry: A second crucial collaborative effort should involve materials scientists and photochemists to explore the compound's non-biological applications.

Photochemists would perform in-depth studies of the compound's photophysical properties, including fluorescence, phosphorescence, and stability to light. mdpi.comresearchgate.net

Materials Scientists would then use this data to evaluate its suitability for incorporation into devices like OLEDs, or as a component in chemosensors or bio-imaging probes. rsc.orgmdpi.com The robustness and high thermal stability often associated with the 2-phenylbenzoxazole fragment make it an attractive candidate for new materials. rsc.org

Computational Chemistry and Structural Biology: Underpinning both of the above collaborations, a partnership with computational chemists and structural biologists would provide invaluable insights.

Computational Chemists can perform molecular docking studies to predict how the compound might bind to specific biological targets, such as enzymes or receptors, thereby guiding the synthetic and pharmacological efforts. nih.govnih.gov They can also use theoretical methods like TDDFT to calculate and predict photophysical properties. mdpi.com

Structural Biologists , upon successful co-crystallization, could determine the precise binding mode of the compound with its biological target, offering a detailed roadmap for further optimization and rational drug design. researchgate.net

By systematically addressing these knowledge gaps through targeted, interdisciplinary research, the scientific community can fully characterize this compound and determine its value in the broader landscape of specialized chemical compounds.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine?

The compound can be synthesized via condensation reactions between benzooxazole precursors and phenylamine derivatives. For example, coupling 5-ethyl-benzooxazole-2-carboxylic acid with aniline derivatives under catalytic conditions (e.g., using coupling agents like EDC/HOBt) forms the target structure. Structural analogs, such as [2-(3-Ethyl-5-methyl-benzooxazol-2-ylidene)-ethylidene]-phenyl-amine, have been synthesized using similar strategies, emphasizing regioselective control during ring formation . Advanced characterization techniques (e.g., NMR, XRD) are critical for verifying regiochemistry and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify functional groups (e.g., N-H stretching in phenylamine, C-O-C vibrations in benzooxazole). High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) resolves substituent positions. Density functional theory (DFT) calculations can validate spectral assignments by simulating vibrational modes and electronic transitions .

Q. How does the basicity of this compound compare to phenylamine?

The electron-withdrawing benzooxazol moiety reduces the basicity of the phenylamine group compared to standalone phenylamine. This is due to delocalization of the nitrogen lone pair into the aromatic system, destabilizing the protonated form. Experimental validation involves measuring pKa values via potentiometric titration or UV-Vis spectroscopy in aqueous/organic solvents .

Q. What are the solubility properties of this compound in common solvents?

The compound’s solubility is influenced by the hydrophobic benzooxazol ring and polar amine group. Methodological testing involves gravimetric analysis or HPLC to quantify solubility in solvents like DMSO, ethanol, and water. Low aqueous solubility is expected due to disrupted hydrogen bonding, as seen in phenylamine derivatives .

Advanced Research Questions

Q. What challenges arise in achieving regioselective synthesis of the benzooxazol-phenylamine scaffold?

Competing pathways (e.g., formation of isomeric byproducts) require careful optimization of reaction conditions. Strategies include using directing groups, temperature control, and catalysts (e.g., Pd/Cu) to favor the desired regiochemistry. Computational modeling (e.g., molecular docking) can predict steric and electronic effects influencing selectivity .

Q. How can this compound enhance catalytic processes like CO₂ conversion?

The phenylamine group can act as a Lewis base, coordinating to metal catalysts (e.g., PdAg nanoparticles) to facilitate CO₂ activation. Experimental phasing via XAFS and XPS reveals Pd-N bond formation, which correlates with catalytic turnover numbers. Systematic studies varying nitrogen content (via elemental analysis) quantify the amine’s role in reaction efficiency .

Q. How can contradictions in reported reaction efficiencies for catalytic applications be resolved?

Discrepancies often stem from differences in catalyst synthesis (e.g., nanoparticle size, ligand coverage). Methodological solutions include standardizing synthesis protocols (e.g., co-precipitation vs. sol-gel) and employing multivariate analysis to isolate key variables (e.g., phenylamine concentration, reaction temperature) .

Q. What experimental approaches quantify the electron-withdrawing effects of the benzooxazol group on reactivity?

Cyclic voltammetry (CV) measures redox potentials to assess electronic effects on the phenylamine moiety. Comparative studies with substituent-free phenylamine derivatives (e.g., Hammett plots) correlate substituent electronic parameters (σ) with reaction rates in acid-base or catalytic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.